molecular formula C17H14N2OS B569414 2-Acetyl-10H-phenothiazine-10-propanenitrile CAS No. 50971-94-3

2-Acetyl-10H-phenothiazine-10-propanenitrile

Cat. No.: B569414
CAS No.: 50971-94-3
M. Wt: 294.372
InChI Key: KANRVGIOTAKVQH-UHFFFAOYSA-N
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Description

2-Acetyl-10H-phenothiazine-10-propanenitrile is a versatile chemical compound with a unique structure that enables its application in various scientific fields. This compound is known for its utility in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

The synthesis of 2-Acetyl-10H-phenothiazine-10-propanenitrile typically involves the reaction of 2-acetylphenothiazine with a suitable nitrile compound under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Acetyl-10H-phenothiazine-10-propanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Acetyl-10H-phenothiazine-10-propanenitrile has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and therapeutic applications.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-10H-phenothiazine-10-propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Acetyl-10H-phenothiazine-10-propanenitrile can be compared with other similar compounds, such as:

    2-Acetylphenothiazine: A precursor in the synthesis of this compound.

    Phenothiazine derivatives: These compounds share a similar core structure and exhibit various biological activities.

The uniqueness of this compound lies in its specific functional groups and the resulting properties that enable its diverse applications .

Properties

IUPAC Name

3-(2-acetylphenothiazin-10-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12(20)13-7-8-17-15(11-13)19(10-4-9-18)14-5-2-3-6-16(14)21-17/h2-3,5-8,11H,4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANRVGIOTAKVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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